Dock2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

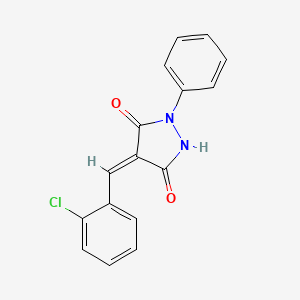

Molecular Formula |

C16H11ClN2O2 |

|---|---|

Molecular Weight |

298.72 g/mol |

IUPAC Name |

(4E)-4-[(2-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C16H11ClN2O2/c17-14-9-5-4-6-11(14)10-13-15(20)18-19(16(13)21)12-7-2-1-3-8-12/h1-10H,(H,18,20)/b13-10+ |

InChI Key |

VEBASGXAFMQOLL-JLHYYAGUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)N2 |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dock2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Dock2-IN-1, a small molecule inhibitor of the Dedicator of cytokinesis 2 (DOCK2) protein. DOCK2 is a crucial guanine nucleotide exchange factor (GEF) that specifically activates the small GTPase Rac, a master regulator of the actin cytoskeleton in hematopoietic cells. By catalyzing the exchange of GDP for GTP on Rac, DOCK2 plays a pivotal role in lymphocyte migration, activation, and the formation of the immunological synapse. This compound, an analog of the DOCK2 inhibitor CPYPP, offers a valuable tool for investigating the physiological and pathological roles of the DOCK2 signaling pathway. This document details the molecular interactions, signaling cascades, and cellular consequences of DOCK2 inhibition by this compound, supported by quantitative data and detailed experimental methodologies.

The DOCK2 Signaling Pathway

DOCK2 is a member of the DOCK-A subfamily of DOCK proteins, which are characterized by their atypical GEF activity mediated by a DOCK homology region-2 (DHR-2) domain.[1][2] Unlike traditional Dbl-homology (DH) domain-containing GEFs, DOCK proteins utilize the DHR-2 domain to stabilize Rac in a nucleotide-free state, facilitating GTP binding and subsequent activation.[3]

The activation of DOCK2 is a tightly regulated process initiated by upstream signals from chemokine receptors and antigen receptors (T-cell receptor and B-cell receptor).[3][4] A key step in DOCK2 activation is its recruitment to the plasma membrane, which is mediated by the binding of its DHR-1 domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K).[3] Furthermore, DOCK2 forms a complex with the engulfment and cell motility protein 1 (ELMO1) via its N-terminal SH3 domain.[5] This interaction is critical for relieving the autoinhibited conformation of DOCK2, allowing the DHR-2 domain to access and activate Rac.[5][6]

Once activated, Rac-GTP engages a multitude of downstream effectors that orchestrate the reorganization of the actin cytoskeleton. This is essential for a wide range of immune cell functions, including chemotaxis, phagocytosis, reactive oxygen species (ROS) production, and the establishment of cell-cell junctions, such as the immunological synapse between T-cells and antigen-presenting cells.[1][7]

Below is a diagram illustrating the DOCK2 signaling pathway.

This compound: Mechanism of Inhibition

This compound is a cell-permeable small molecule that functions as a direct inhibitor of DOCK2.[8] It is an analog of CPYPP, which was the first-in-class inhibitor identified for DOCK2.[2] The primary mechanism of action of this compound is the reversible binding to the DHR-2 domain of DOCK2.[8] This interaction physically obstructs the catalytic site responsible for guanine nucleotide exchange on Rac.

By occupying the DHR-2 domain, this compound prevents the interaction between DOCK2 and Rac-GDP, thereby inhibiting the dissociation of GDP and the subsequent binding of GTP.[8] This effectively locks Rac in its inactive, GDP-bound state, preventing the activation of downstream signaling pathways that are dependent on active Rac. The inhibitory effect of this compound has been shown to block both chemokine receptor- and antigen receptor-mediated Rac activation in lymphocytes.[8]

The logical relationship of this compound's inhibitory action is depicted in the following diagram.

Quantitative Data

The inhibitory potency of this compound and its parent compound, CPYPP, has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | DOCK2 | GEF Activity Assay | 19.1 | [8] |

| CPYPP | DOCK2 | GEF Activity Assay | 22.8 | [2] |

| CPYPP | DOCK180 | Not Specified | Inhibits | [2] |

| CPYPP | DOCK5 | Not Specified | Inhibits | [2] |

| CPYPP | DOCK9 | Not Specified | Less Active | [2] |

Note: Specific quantitative data on the selectivity of this compound against other DOCK family members is not yet widely available in the public domain.

Experimental Protocols

The characterization of this compound and its effects on cellular functions relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

In Vitro DOCK2 Guanine Nucleotide Exchange Factor (GEF) Assay

This fluorescence-based assay measures the ability of DOCK2 to catalyze the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on Rac1.

Materials:

-

Recombinant human DOCK2 (DHR-2 domain)

-

Recombinant human Rac1

-

BODIPY-FL-GDP

-

GTP solution

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

384-well black microplate

-

Fluorescence plate reader

Protocol:

-

Loading Rac1 with BODIPY-FL-GDP: Incubate Rac1 with a 5-fold molar excess of BODIPY-FL-GDP in the absence of MgCl2 (using EDTA to chelate any residual Mg2+) for 30 minutes at room temperature to allow for nucleotide loading.

-

Reaction Setup: In the microplate, add the assay buffer containing MgCl2 to stabilize the nucleotide binding.

-

Add the DOCK2 DHR-2 domain to the wells at the desired concentration.

-

Add this compound or vehicle control (DMSO) at various concentrations and incubate for 15-30 minutes at room temperature.

-

Initiate Exchange Reaction: Add the BODIPY-FL-GDP-loaded Rac1 to the wells.

-

Start the exchange reaction by adding a high concentration of unlabeled GTP (e.g., 100 µM).

-

Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader (Excitation/Emission ~485/520 nm for BODIPY-FL). The rate of fluorescence decay is proportional to the GEF activity.

-

Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the rates against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Rac Activation (Pull-Down) Assay

This assay measures the amount of active, GTP-bound Rac in cell lysates.

Materials:

-

Lymphocyte cell line (e.g., Jurkat T-cells)

-

Chemoattractant (e.g., SDF-1α/CXCL12) or T-cell receptor agonist (e.g., anti-CD3 antibody)

-

This compound

-

Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)

-

PAK1-PBD (p21-activated kinase 1 p21-binding domain) fused to GST and immobilized on agarose or magnetic beads

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment: Culture lymphocytes and serum-starve for 2-4 hours. Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with a chemoattractant or TCR agonist for a short period (e.g., 1-5 minutes) to induce Rac activation.

-

Lysis: Immediately lyse the cells on ice with ice-cold Lysis Buffer.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Pull-Down: Incubate the clarified lysates with PAK1-PBD beads for 1 hour at 4°C with gentle rotation. The PAK1-PBD specifically binds to Rac-GTP.

-

Washing: Wash the beads 3-4 times with Lysis Buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and perform a Western blot using an anti-Rac1 antibody to detect the amount of pulled-down active Rac.

-

Total Rac Control: Perform a parallel Western blot on a small fraction of the initial cell lysate to determine the total amount of Rac1 in each sample, which serves as a loading control.

Lymphocyte Chemotaxis (Transwell Migration) Assay

This assay assesses the ability of lymphocytes to migrate towards a chemoattractant gradient, a process highly dependent on DOCK2-mediated actin rearrangement.

Materials:

-

Lymphocytes (primary cells or cell lines)

-

This compound

-

Chemoattractant (e.g., SDF-1α/CXCL12)

-

Transwell inserts (typically with 3-5 µm pores for lymphocytes)

-

Assay Medium (e.g., RPMI + 0.5% BSA)

-

24-well plate

-

Flow cytometer or plate reader for cell quantification

Protocol:

-

Cell Preparation: Resuspend lymphocytes in Assay Medium. Pre-treat the cells with this compound or vehicle for 1 hour.

-

Assay Setup: Place the Transwell inserts into the wells of the 24-well plate.

-

Add Assay Medium containing the chemoattractant to the lower chamber of the wells. Add Assay Medium without the chemoattractant to some wells as a negative control.

-

Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

-

Migration: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification: After incubation, carefully remove the Transwell inserts. Collect the cells that have migrated to the lower chamber.

-

Count the migrated cells using a cell counter, a flow cytometer (which can be advantageous if using mixed cell populations), or a colorimetric assay (e.g., Calcein-AM staining of cells before the assay).

-

Data Analysis: Calculate the percentage of migrated cells relative to the initial number of cells added to the insert. Compare the migration of inhibitor-treated cells to vehicle-treated cells.

The workflow for these key experiments is summarized in the diagram below.

Conclusion

This compound is a valuable chemical probe for the study of DOCK2-mediated signaling in the immune system. Its mechanism of action, centered on the direct and reversible inhibition of the DHR-2 catalytic domain, prevents the activation of Rac and subsequently blocks critical cellular processes such as lymphocyte migration and activation. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this compound and to further elucidate the intricate roles of DOCK2 in health and disease. As our understanding of the DOCK family of proteins continues to expand, selective inhibitors like this compound will be indispensable tools for dissecting their functions and for the potential development of novel therapeutics targeting immune and inflammatory disorders.

References

- 1. Insights from DOCK2 in cell function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro guanine nucleotide exchange activity of DHR-2/DOCKER/CZH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DOCK family proteins: key players in immune surveillance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for mutual relief of the Rac guanine nucleotide exchange factor DOCK2 and its partner ELMO1 from their autoinhibited forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the DOCK2-ELMO1 complex provides insights into regulation of the auto-inhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

Dock2-IN-1: A Technical Guide to its Interaction with the DOCK2 Target Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedicator of cytokinesis 2 (DOCK2) is a guanine nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells. It plays a critical role in immune cell function by activating the Rho GTPase Rac, a key regulator of the actin cytoskeleton.[1][2] DOCK2 is essential for various physiological processes, including lymphocyte migration, activation, and the formation of the immunological synapse.[1] Its involvement in these fundamental immune responses makes it an attractive therapeutic target for a range of immunological and inflammatory disorders.

Dock2-IN-1 is a small molecule inhibitor designed to target DOCK2. This technical guide provides an in-depth overview of the interaction between this compound and its target protein, DOCK2. It includes a summary of quantitative data, detailed experimental protocols for assessing inhibitor activity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The inhibitory activity of this compound and its analogue, CPYPP, has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.

| Compound | Target | Assay Type | Value | Reference |

| This compound | DOCK2 | GEF Activity | IC50 = 19.1 µM | |

| CPYPP | DOCK2 | GEF Activity | IC50 = 22.8 µM | [3][4] |

Table 1: Inhibitory Activity of this compound and its Analogue against DOCK2

| Compound | Target | Activity | Reference |

| CPYPP | DOCK1 (DOCK180) | Inhibits | [3][4] |

| CPYPP | DOCK5 | Inhibits | [3][4] |

| CPYPP | DOCK9 | Less potent inhibition | [3][4] |

Table 2: Selectivity Profile of the this compound Analogue, CPYPP

Signaling Pathways

DOCK2 functions downstream of chemokine and T-cell receptors to activate Rac, leading to cytoskeletal reorganization and various cellular responses. This compound, by inhibiting DOCK2's GEF activity, effectively blocks these downstream signaling events.

References

The Emerging Role of Dock2-IN-1 in Immunomodulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving Dock2-IN-1, a small molecule inhibitor of the Dedicator of cytokinesis 2 (DOCK2) protein. DOCK2 is a crucial guanine nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells, where it plays a pivotal role in activating the small GTPase Rac. This activation is essential for a multitude of immune cell functions, including migration, activation, and proliferation.[1] Consequently, the targeted inhibition of DOCK2 presents a promising therapeutic strategy for various immune-related disorders. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Introduction to DOCK2 and the Rationale for Inhibition

Dedicator of cytokinesis 2 (DOCK2) is a key regulator of the actin cytoskeleton in immune cells.[1] Unlike typical GEFs, DOCK2 belongs to the DOCK-A subfamily and activates Rac1 through its DHR-2 domain, mediating the exchange of GDP for GTP.[2] This activation is a critical downstream event for both chemokine receptor and antigen receptor signaling in lymphocytes.[3] The central role of the DOCK2-Rac1 axis in immune cell trafficking and activation makes it an attractive target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain hematological malignancies.

This compound is a CPYPP analogue that acts as a reversible inhibitor of DOCK2.[3] By binding to the DHR-2 domain, it competitively inhibits the catalytic activity of DOCK2, thereby preventing Rac activation and subsequent downstream signaling events.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related analogue, CPYPP. Due to the limited availability of in vivo data for this compound, data from CPYPP studies are included as a reference to provide insights into the potential in vivo effects.

Table 1: In Vitro Inhibitory Activity

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Biochemical Assay | DOCK2 GEF Activity | 19.1 µM | [3] |

| CPYPP | Biochemical Assay | DOCK2 GEF Activity for Rac1 | 22.8 µM | [4][5] |

Table 2: In Vivo Administration and Effects (CPYPP as a surrogate for this compound)

| Compound | Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| CPYPP | Mouse | Intraperitoneal (i.p.) | 5 mg per mouse | Reduced migration of adoptively transferred T cells to peripheral lymph nodes to <25% of control. | [4][6] |

| CPYPP | Mouse | Intraperitoneal (i.p.) | 250 mg/kg | Reduced severity of lung injury in a mouse model of endotoxemia-induced acute lung injury. | [6] |

| CPYPP | Mouse | Intraperitoneal (i.p.) | 250 mg/kg | Plasma concentration of 11.3 µM at 30 min and 10.9 µM at 1 hr. | [4] |

| CPYPP | Mouse | Intravenous (i.v.) | 2.5 mg/kg | Plasma concentration of 2.4 µM at 30 min. | [4] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

DOCK2 Signaling Pathway

Caption: DOCK2 signaling cascade initiated by chemokine or antigen receptor activation.

Experimental Workflow: In Vitro Rac1 Activation Assay

Caption: Workflow for assessing this compound's effect on Rac1 activation in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Rac1 Activation Pull-Down Assay

Objective: To determine the effect of this compound on chemokine-induced Rac1 activation in lymphocytes.

Materials:

-

Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes

-

This compound

-

Chemoattractant (e.g., CXCL12)

-

Rac1 activation assay kit (containing PAK1-PBD beads)

-

Lysis/Wash Buffer

-

Proteinase inhibitor cocktail

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Culture and Treatment: Culture lymphocytes to the desired density. Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulation: Stimulate the cells with a predetermined optimal concentration of CXCL12 for 5-10 minutes at 37°C to induce Rac1 activation.

-

Cell Lysis: Immediately place the cells on ice and lyse them using ice-cold Lysis/Wash Buffer supplemented with a protease inhibitor cocktail.

-

Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Pull-Down: Incubate the clarified lysates with PAK1-PBD (p21-activated kinase 1-p21 binding domain) agarose beads for 1 hour at 4°C with gentle rocking. These beads will specifically bind to the active, GTP-bound form of Rac1.

-

Washing: Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the washed beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Rac1.

-

Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative amount of active Rac1 in each sample.

In Vitro T-Cell Chemotaxis Assay (Transwell Assay)

Objective: To assess the inhibitory effect of this compound on T-cell migration towards a chemokine gradient.

Materials:

-

T-cells (primary or cell line)

-

This compound

-

Chemoattractant (e.g., CCL19 or CCL21)

-

Transwell inserts with a 5 µm pore size

-

24-well plates

-

Cell culture medium

-

Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter

Protocol:

-

Cell Preparation: Harvest T-cells and resuspend them in serum-free medium. The cells can be labeled with a fluorescent dye for easier quantification.

-

Inhibitor Treatment: Pre-incubate the T-cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Assay Setup:

-

Add cell culture medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated T-cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by reading the fluorescence of labeled cells or by direct cell counting using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber. Determine the IC50 value of this compound for inhibiting chemotaxis.

In Vivo Lymphocyte Migration Assay (using CPYPP as a representative inhibitor)

Objective: To evaluate the effect of a DOCK2 inhibitor on lymphocyte homing to secondary lymphoid organs in a mouse model.

Materials:

-

CPYPP

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Splenocytes from a donor mouse (can be fluorescently labeled)

-

Recipient mice

-

Flow cytometer

Protocol:

-

Inhibitor Preparation and Administration: Prepare a solution of CPYPP in the vehicle. Administer CPYPP (e.g., 5 mg per mouse) or vehicle to the recipient mice via intraperitoneal injection 1 hour prior to cell transfer.

-

Cell Preparation: Isolate splenocytes from a donor mouse and label them with a fluorescent dye (e.g., CFSE) for tracking. Resuspend the labeled cells in sterile PBS.

-

Adoptive Transfer: Inject the labeled splenocytes intravenously into the recipient mice.

-

Homing Period: Allow 2-4 hours for the lymphocytes to migrate and home to secondary lymphoid organs.

-

Organ Harvest and Cell Isolation: Euthanize the mice and harvest the peripheral lymph nodes and spleen. Prepare single-cell suspensions from these organs.

-

Flow Cytometry Analysis: Analyze the single-cell suspensions by flow cytometry to quantify the number of fluorescently labeled lymphocytes that have migrated to each organ.

-

Data Analysis: Compare the number of migrated cells in the CPYPP-treated group to the vehicle-treated group to determine the extent of inhibition of lymphocyte homing.

Conclusion and Future Directions

The preliminary data on this compound and its analogue CPYPP strongly suggest that targeting the DOCK2-Rac1 signaling axis is a viable strategy for modulating immune responses. The available in vitro data demonstrates a clear inhibitory effect on key lymphocyte functions. While in vivo data for this compound is still emerging, the results from CPYPP studies provide a compelling rationale for its further development.

Future research should focus on:

-

Conducting comprehensive in vivo efficacy studies of this compound in various animal models of autoimmune disease and inflammation.

-

Performing detailed pharmacokinetic and pharmacodynamic analyses of this compound.

-

Evaluating the selectivity profile of this compound against other DOCK family members and other GEFs.

-

Optimizing the compound's potency and drug-like properties for potential clinical translation.

This technical guide provides a foundational understanding of the current state of research on this compound. As more data becomes available, the potential of this and other DOCK2 inhibitors to become a new class of immunomodulatory drugs will become clearer.

References

Methodological & Application

Application Notes and Protocols for Dock2-IN-1 in T-Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedicator of cytokinesis 2 (DOCK2) is a crucial guanine nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells. It plays a pivotal role in T-cell function by activating the small GTPase Rac, which is essential for actin cytoskeleton reorganization. This process is fundamental for T-cell migration, activation, and the formation of the immunological synapse.[1] Dysregulation of DOCK2 activity has been implicated in various immune-related disorders, making it an attractive target for therapeutic intervention.

Dock2-IN-1 is a potent and selective small molecule inhibitor of DOCK2. By binding to the DHR-2 domain of DOCK2, it allosterically inhibits the GEF activity, thereby preventing the activation of Rac.[2][3][4] This inhibitory action disrupts downstream signaling pathways, leading to a reduction in T-cell migration and activation. These application notes provide detailed protocols for utilizing this compound to study its effects on T-cell proliferation, migration, and cytokine production.

Quantitative Data Summary

The following tables summarize the known quantitative effects of the DOCK2 inhibitor CPYPP (a representative this compound compound) on T-cell functions. Researchers can use these as a reference and for comparison with their own experimental data.

Table 1: Inhibitory Activity of CPYPP

| Parameter | Species | Value | Reference |

| IC50 (DOCK2 GEF Activity) | In vitro | 22.8 µM | [2][3] |

Table 2: Effects of CPYPP on T-Cell Function

| Assay | Cell Type | Treatment | Result | Reference |

| T-Cell Migration (in vivo) | Mouse Splenic T-Cells | 5 mg CPYPP per mouse (intraperitoneal injection) | Reduced migration to peripheral lymph nodes to <25% of control | [2][3] |

| T-Cell Proliferation | - | - | Data to be determined by the user | - |

| IFN-γ Production | - | - | Data to be determined by the user | - |

| IL-4 Production | - | - | Data to be determined by the user | - |

Signaling Pathway and Experimental Workflow

DOCK2 Signaling Pathway in T-Cells

Caption: DOCK2 signaling downstream of TCR and chemokine receptors.

Experimental Workflow for Assessing this compound

Caption: Workflow for evaluating this compound effects on T-cells.

Experimental Protocols

T-Cell Isolation and Culture

Objective: To isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) for subsequent experiments.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the PBMC layer at the plasma-Ficoll interface.

-

Wash the PBMCs twice with PBS.

-

Resuspend PBMCs in complete RPMI 1640 medium.

-

For T-cell enrichment, follow the manufacturer's protocol for the RosetteSep™ Human T Cell Enrichment Cocktail.

-

Culture the isolated T-cells in complete RPMI 1640 medium at 37°C in a humidified 5% CO2 incubator.

T-Cell Activation

Objective: To activate T-cells in vitro to induce proliferation and cytokine production.

Materials:

-

96-well flat-bottom culture plates

-

Anti-human CD3 antibody (clone OKT3)

-

Anti-human CD28 antibody (clone CD28.2)

-

Sterile PBS

Procedure:

-

Coat the wells of a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C.[1]

-

Wash the wells twice with sterile PBS to remove unbound antibody.

-

Resuspend isolated T-cells in complete RPMI 1640 medium.

-

Add the T-cell suspension to the anti-CD3 coated wells.

-

Add soluble anti-CD28 antibody (1-5 µg/mL) to the cell suspension.[1]

-

Incubate the cells at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

T-Cell Proliferation Assay (CFSE-Based)

Objective: To quantify the effect of this compound on T-cell proliferation.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Dimethyl sulfoxide (DMSO)

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

Procedure:

-

Resuspend resting T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and mix immediately.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI 1640 medium.

-

Resuspend the CFSE-labeled T-cells in complete medium and proceed with the T-cell activation protocol as described above.

-

Add this compound at various concentrations to the activated T-cells. Include a DMSO vehicle control.

-

Culture the cells for 3-5 days.

-

Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cell generations.

T-Cell Migration Assay (Transwell)

Objective: To assess the effect of this compound on T-cell chemotaxis.

Materials:

-

Transwell inserts (5 µm pore size)

-

Chemoattractant (e.g., CXCL12/SDF-1α)

-

Serum-free RPMI 1640 medium

Procedure:

-

Pre-treat activated T-cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours.

-

Add serum-free RPMI 1640 medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the transwell plate.

-

Add the pre-treated T-cell suspension (1 x 10^5 cells in 100 µL of serum-free medium) to the upper chamber of the transwell insert.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.

-

Carefully remove the transwell insert.

-

Count the number of migrated cells in the lower chamber using a hemocytometer or a flow cytometer.

Cytokine Production Analysis (ELISA)

Objective: To measure the effect of this compound on the secretion of IFN-γ and IL-4 by activated T-cells.

Materials:

-

Human IFN-γ and IL-4 ELISA kits

-

Microplate reader

Procedure:

-

Activate T-cells in the presence of various concentrations of this compound or DMSO vehicle control for 48-72 hours as described in the T-cell activation protocol.

-

Centrifuge the cell culture plates at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatants.

-

Perform the IFN-γ and IL-4 ELISAs on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine based on the standard curve.

References

Application Notes: Utilizing Dock2-IN-1 to Probe Cell Migration

References

- 1. researchgate.net [researchgate.net]

- 2. Insights from DOCK2 in cell function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of Dock2 on macrophage migration and functions during Citrobacter rodentium infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 7. Transwell migration and invasion assay [bio-protocol.org]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Scratch Wound Healing Assay [bio-protocol.org]

- 10. Wound healing assay | Abcam [abcam.com]

- 11. med.virginia.edu [med.virginia.edu]

- 12. pharm.ucsf.edu [pharm.ucsf.edu]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Dock2-IN-1 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Dock2-IN-1, a small molecule inhibitor of the Dedicator of cytokinesis 2 (DOCK2) protein, in mouse models of disease. The protocols and data presented are primarily based on studies of the closely related analogue compound, CPYPP, due to the limited availability of published in vivo data for this compound.

Introduction

Dock2, a guanine nucleotide exchange factor (GEF), plays a critical role in the activation of the small GTPase Rac, particularly in hematopoietic cells.[1][2][3] This activation is essential for a multitude of cellular processes including lymphocyte migration, activation, and the formation of the immunological synapse.[1][4] Dysregulation of the Dock2 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[5][6][7][8] this compound is a cell-permeable inhibitor that targets the DHR-2 domain of Dock2, thereby preventing Rac activation.[9]

Mechanism of Action

This compound and its analogue CPYPP function by binding to the DOCK homology region-2 (DHR-2) domain of Dock2. This reversible binding inhibits the catalytic GEF activity of Dock2, preventing the exchange of GDP for GTP on Rac. Consequently, downstream signaling pathways that are dependent on active Rac, such as those involved in cytoskeletal rearrangement and cell migration, are blocked.[9][10][11][12]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: Inhibition of the Dock2 signaling pathway by this compound.

Applications in Mouse Models

Based on studies with Dock2 knockout mice and the Dock2 inhibitor CPYPP, this compound is a promising tool for investigating the role of Dock2 in various inflammatory and autoimmune disease models. Potential applications include:

-

Acute Lung Injury (ALI): CPYPP has been shown to reduce the severity of lung injury in a mouse model of endotoxemia-induced ALI.[10][13]

-

Inflammatory Bowel Disease (IBD): Dock2 deficient mice show altered susceptibility to colitis, suggesting a role for Dock2 in the pathogenesis of IBD.[7][14]

-

Sepsis: Dock2 knockout mice are more susceptible to bacterial sepsis, indicating a protective role for Dock2 in this condition.[15]

-

Atherosclerosis: Dock2 deficiency has been shown to reduce the development of atherosclerosis in mice.[6]

-

Autoimmune Uveitis: Studies in mouse models suggest that Dock2 is involved in the inflammatory processes of autoimmune uveitis.

-

Neuroinflammation: Dock2 has been identified as a microglial-specific regulator of innate immunity in the central nervous system and may play a role in neurodegenerative diseases like Alzheimer's.[8][16]

Quantitative Data Summary

The following tables summarize the available quantitative data for the Dock2 inhibitor CPYPP, an analogue of this compound.

Table 1: In Vitro Potency

| Compound | Target | Assay | IC50 | Reference |

| This compound | Dock2 | GEF Activity | 19.1 µM | [9] |

| CPYPP | Dock2 | GEF Activity | 22.8 µM | [11][12][13] |

Table 2: In Vivo Pharmacokinetics of CPYPP in Mice

| Administration Route | Dose | Time Point | Plasma Concentration | Reference |

| Intraperitoneal (i.p.) | 250 mg/kg | 30 min | 11.3 µM | [11] |

| Intraperitoneal (i.p.) | 250 mg/kg | 1 hr | 10.9 µM | [11] |

| Intravenous (i.v.) | 2.5 mg/kg | 30 min | 2.4 µM | [11] |

Table 3: In Vivo Efficacy of CPYPP in a Mouse Model of Endotoxemia-Induced Acute Lung Injury

| Treatment Group | Parameter | Result | Reference |

| LPS + CPYPP (250 mg/kg, i.p.) | Lung Injury Score | Decreased compared to vehicle | [10][13] |

| LPS + CPYPP (250 mg/kg, i.p.) | Myeloperoxidase (MPO) Activity | Decreased compared to vehicle | [10][13] |

| LPS + CPYPP (250 mg/kg, i.p.) | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased compared to vehicle | [10] |

Experimental Protocols

The following protocols are based on published studies using the Dock2 inhibitor CPYPP and can be adapted for use with this compound. It is crucial to perform initial dose-finding and toxicity studies for this compound before commencing efficacy studies.

Formulation of this compound for In Vivo Administration

Note: The solubility of CPYPP is reported to be high in DMSO.[13] A common strategy for formulating poorly water-soluble compounds for intraperitoneal injection involves using a co-solvent system.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 400 (PEG400), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

Suggested Formulation (based on common practices for similar compounds):

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

-

For the final injection volume, a typical co-solvent system might be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.

-

To prepare the final formulation, first mix the required volume of the this compound stock in DMSO with PEG400.

-

Add Tween 80 and mix thoroughly.

-

Finally, add the sterile saline or PBS to the desired final volume and mix until a clear solution is formed.

It is essential to visually inspect the final formulation for any precipitation before administration.

In Vivo Dosing and Administration Protocol for a Mouse Model of Acute Inflammation

This protocol is adapted from a study using CPYPP in an endotoxemia-induced acute lung injury model.[10][13]

Experimental Workflow:

Caption: A logical workflow for an in vivo mouse study with this compound.

Materials and Reagents:

-

This compound formulated as described above.

-

Vehicle control (the same formulation without this compound).

-

Lipopolysaccharide (LPS) from E. coli for disease induction.

-

Sterile saline for injections.

-

8-10 week old C57BL/6 mice (or other appropriate strain).

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.

-

Grouping: Randomly assign mice to the following groups (n=8-10 mice per group):

-

Vehicle Control

-

LPS + Vehicle

-

LPS + this compound (low dose, e.g., 50 mg/kg)

-

LPS + this compound (high dose, e.g., 250 mg/kg - based on CPYPP data)[13]

-

-

Disease Induction: Induce acute inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg body weight).

-

Treatment: Administer the prepared this compound formulation or vehicle control via i.p. injection at a specified time point relative to LPS administration (e.g., 1 hour before or 30 minutes after LPS).

-

Monitoring: Monitor the mice for clinical signs of distress, and record body weight at baseline and at specified time points after treatment.

-

Endpoint and Sample Collection: At a predetermined endpoint (e.g., 24 hours post-LPS), euthanize the mice. Collect blood via cardiac puncture for serum cytokine analysis and harvest tissues of interest (e.g., lungs, spleen) for histological analysis and measurement of inflammatory markers (e.g., MPO activity).

Assessment of Efficacy

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA or multiplex assays.

-

Histopathology: Perform histological examination of tissue sections stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in tissues by measuring MPO activity.

-

Flow Cytometry: Analyze immune cell populations in the blood, spleen, or other relevant tissues to assess the effect of this compound on immune cell trafficking and activation.

Safety and Toxicology Considerations

-

As with any new compound, it is essential to conduct preliminary studies to determine the maximum tolerated dose (MTD) of this compound.

-

Observe animals for any signs of toxicity, including changes in behavior, weight loss, and signs of distress.

-

For longer-term studies, consider performing a more comprehensive toxicology assessment, including hematology, clinical chemistry, and histopathological analysis of major organs.

Conclusion

This compound represents a valuable research tool for investigating the role of the Dock2 signaling pathway in various disease models. The provided protocols and data, largely based on its analogue CPYPP, offer a solid foundation for designing and executing in vivo mouse studies. Researchers are encouraged to perform initial optimization and safety assessments to ensure the successful application of this compound in their specific experimental context.

References

- 1. Insights from DOCK2 in cell function and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A narrative review: the role of DOCK2 in immune-related diseases, hematopoietic or vascular diseases and solid tumor - Chen - Annals of Blood [aob.amegroups.org]

- 3. Dedicator of cytokinesis protein 2 - Wikipedia [en.wikipedia.org]

- 4. DOCK2-deficiency causes defects in anti-viral T cell responses and poor control of herpes simplex virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of DOCK2 potentiates Inflammatory Bowel Disease–associated colorectal cancer via immune dysfunction and IFNγ induction of IDO1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOCK2 Promotes Atherosclerosis by Mediating the Endothelial Cell Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. DOCK2 protects against bacterial sepsis by constraining T helper 1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DOCK2 is a microglial specific regulator of central nervous system innate immunity found in normal and Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lymphocyte Activation Assays with Dock2-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dock2-IN-1, a potent and specific inhibitor of the dedicator of cytokinesis 2 (DOCK2), in lymphocyte activation assays. DOCK2 is a crucial guanine nucleotide exchange factor (GEF) that activates the small GTPase Rac, a key regulator of the actin cytoskeleton rearrangements necessary for lymphocyte migration, immunological synapse formation, and activation.[1][2] By inhibiting DOCK2, this compound and its analog CPYPP serve as valuable tools to dissect the roles of DOCK2-mediated signaling in immune responses and as a potential therapeutic agent to modulate inflammatory conditions driven by lymphocyte activity.[1][3]

Mechanism of Action: this compound is an analog of the well-characterized DOCK2 inhibitor, 4-[3'-(2″-chlorophenyl)-2'-propen-1'-ylidene]-1-phenyl-3,5-pyrazolidinedione (CPYPP).[1][4] These small molecules bind to the DHR-2 domain of DOCK2, the catalytic domain responsible for Rac activation, thereby inhibiting its GEF activity in a reversible manner.[1][4] This blockade of DOCK2 function prevents the activation of Rac in response to chemokine receptor and T-cell receptor (TCR) stimulation, leading to a significant suppression of lymphocyte chemotaxis and activation.[1][4]

Data Presentation: Quantitative Effects of DOCK2 Inhibition

The following tables summarize the dose-dependent effects of the this compound analog, CPYPP, on key aspects of T lymphocyte activation. These data are derived from studies on CPYPP, which is structurally and functionally analogous to this compound.[1][4]

Table 1: Effect of CPYPP on T-Cell Proliferation

| CPYPP Concentration (µM) | Inhibition of Anti-CD3-induced T-Cell Proliferation (%) |

| 3 | ~20% |

| 10 | ~50% |

| 30 | ~80% |

| 100 | ~95% |

| IC50 | ~10 µM |

Data is estimated from graphical representations in Nishikimi et al., 2012.

Table 2: Effect of CPYPP on IL-2 Production by Activated T-Cells

| CPYPP Concentration (µM) | Inhibition of Anti-CD3-induced IL-2 Production (%) |

| 3 | ~25% |

| 10 | ~60% |

| 30 | ~90% |

| 100 | ~98% |

| IC50 | ~7 µM |

Data is estimated from graphical representations in Nishikimi et al., 2012.

Table 3: Effect of CPYPP on Lymphocyte Chemotaxis

| CPYPP Concentration (µM) | Inhibition of Chemokine-induced T-Cell Migration (%) |

| 10 | ~50% |

| 100 | ~90% |

| IC50 | ~10 µM |

Data is estimated from graphical representations in Nishikimi et al., 2012.

Mandatory Visualizations

Caption: DOCK2 signaling cascade in T-lymphocyte activation and its inhibition by this compound.

Caption: General workflow for assessing the effect of this compound on lymphocyte activation.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (CFSE-based)

This protocol details a method to assess the inhibitory effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) labeling followed by flow cytometry.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

CFSE (5 mM stock in DMSO)

-

This compound (stock solution in DMSO)

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

Phosphate-buffered saline (PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate pre-coated with anti-CD3 antibody (5 µg/mL).

-

Add 50 µL of medium containing the desired final concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add 50 µL of medium containing soluble anti-CD28 antibody (2 µg/mL).

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from the wells and transfer to FACS tubes.

-

Wash the cells with PBS containing 2% FBS.

-

Resuspend the cells in 200 µL of FACS buffer.

-

Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the lymphocyte population and examining the histogram of CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.

-

Protocol 2: Cytokine Production Assay (ELISA for IL-2)

This protocol describes the measurement of Interleukin-2 (IL-2) secretion from T-cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human PBMCs

-

Complete RPMI-1640 medium

-

This compound

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

Human IL-2 ELISA kit

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Culture and Stimulation:

-

Isolate and prepare PBMCs as described in Protocol 1.

-

Plate 1 x 10^5 cells in 100 µL of complete RPMI-1640 into each well of a 96-well plate pre-coated with anti-CD3 antibody (5 µg/mL).

-

Add 50 µL of medium with the desired concentrations of this compound.

-

Add 50 µL of medium with soluble anti-CD28 antibody (2 µg/mL).

-

Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Sample Collection and ELISA:

-

Centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate the concentration of IL-2 in each sample by comparing to a standard curve.

-

Protocol 3: Analysis of T-Cell Activation Markers (Flow Cytometry)

This protocol outlines the procedure for analyzing the expression of the early activation marker CD69 and the late activation marker CD25 on T-cells treated with this compound.

Materials:

-

Human PBMCs

-

Complete RPMI-1640 medium

-

This compound

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, and CD69

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Culture and Stimulation:

-

Follow the cell culture and stimulation steps as described in Protocol 2. For CD69 expression, a shorter incubation time of 18-24 hours is recommended, while for CD25, a 48-72 hour incubation is more appropriate.

-

-

Antibody Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the pre-titrated fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the final cell pellet in 300 µL of FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter, then on CD3+ T-cells.

-

Further gate on CD4+ and CD8+ T-cell subsets.

-

Analyze the expression of CD69 and CD25 on the gated T-cell populations and quantify the percentage of positive cells and the mean fluorescence intensity.

-

References

Application Notes and Protocols for Utilizing Dock2-IN-1 in Neutrophil Chemotaxis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant, is a fundamental process in the innate immune response and a critical factor in the pathogenesis of various inflammatory diseases. The Dedicator of cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF), plays a pivotal role in this process by activating the Rho GTPase Rac, a key regulator of actin cytoskeleton dynamics required for cell migration.[1][2][3][4] Inhibition of DOCK2 presents a promising therapeutic strategy for modulating inflammatory responses.

Dock2-IN-1 is a cell-permeable small molecule inhibitor of DOCK2, analogous to CPYPP, that targets the DHR-2 domain of DOCK2, thereby preventing Rac activation.[4][5] These application notes provide detailed protocols for utilizing this compound to study its effects on neutrophil chemotaxis, offering insights into the role of DOCK2 in this essential biological process and aiding in the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound functions as a competitive inhibitor of DOCK2's GEF activity. By binding to the DHR-2 catalytic domain, it prevents the interaction between DOCK2 and its substrate, Rac-GDP, thus inhibiting the exchange of GDP for GTP and maintaining Rac in its inactive state. This disruption of the DOCK2-Rac signaling axis leads to impaired actin polymerization, reduced cell polarity, and ultimately, the inhibition of neutrophil migration.

Data Presentation

The following tables summarize the quantitative effects of a Dock2 inhibitor (CPYPP, an analog of this compound) on key parameters of human neutrophil chemotaxis. Similar dose-dependent effects are anticipated with this compound.

Table 1: Effect of Dock2 Inhibition on fMLP-induced Rac2 Activation in Human Neutrophils [5]

| Treatment | fMLP Stimulation (10 µM) | Rac2 Activation (Ratio to Vehicle Control) |

| Vehicle (DMSO) | + | 1.00 |

| CPYPP (100 µM) | + | Significantly Reduced |

Table 2: Dose-Dependent Effect of Dock2 Inhibition on Human Neutrophil Chemotaxis towards fMLP [5]

| CPYPP Concentration (µM) | Migration Speed (µm/min) | Directionality |

| 0 (Vehicle) | ~10 | High |

| 10 | Moderately Reduced | Slightly Reduced |

| 30 | Significantly Reduced | Moderately Reduced |

| 100 | Severely Reduced | Significantly Reduced |

Experimental Protocols

Neutrophil Isolation from Human Peripheral Blood

Materials:

-

Ficoll-Paque PLUS

-

Dextran T-500

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

Protocol:

-

Dilute fresh human peripheral blood 1:1 with HBSS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper layers, leaving the granulocyte and erythrocyte layers.

-

Resuspend the granulocyte/erythrocyte pellet in HBSS and mix with an equal volume of 3% Dextran T-500 solution.

-

Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.

-

Resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes on ice to lyse remaining red blood cells.

-

Wash the cells twice with HBSS.

-

Resuspend the purified neutrophils in the appropriate assay buffer. Purity should be >95% as determined by flow cytometry or cytospin analysis.

In Vitro Chemotaxis Assay using a Transwell System

Materials:

-

24-well Transwell plates (3 µm pore size for neutrophils)

-

Chemoattractant (e.g., fMLP, CXCL8/IL-8)

-

This compound

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Isolate human neutrophils as described in Protocol 1.

-

Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophils with various concentrations of this compound (e.g., 1, 10, 30, 100 µM) or vehicle (DMSO) for 30-60 minutes at 37°C.

-

Add 600 µL of assay buffer containing the chemoattractant (e.g., 10 nM fMLP) to the lower chamber of the Transwell plate.

-

Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber (insert).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

After incubation, carefully remove the insert.

-

Quantify the number of migrated cells in the lower chamber by labeling with Calcein-AM and measuring fluorescence, or by direct cell counting using a hemocytometer or an automated cell counter.

Rac Activation Assay (Pull-down)

Materials:

-

PAK-PBD (p21-activated kinase-p21 binding domain) beads

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM MgCl2, protease and phosphatase inhibitors)

-

Wash buffer (lysis buffer with lower Triton X-100 concentration)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-Rac1/2 antibody

Protocol:

-

Isolate and resuspend neutrophils in a suitable buffer.

-

Pre-treat neutrophils with this compound or vehicle for 30-60 minutes.

-

Stimulate the neutrophils with a chemoattractant (e.g., 100 nM fMLP) for a short duration (e.g., 30-60 seconds) to induce Rac activation.

-

Immediately lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with PAK-PBD beads for 1 hour at 4°C with gentle rotation to pull down GTP-bound (active) Rac.

-

Wash the beads three times with wash buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and total cell lysates by SDS-PAGE and Western blotting using an anti-Rac1/2 antibody.

-

Quantify the band intensities to determine the relative amount of active Rac.

Visualizations

Signaling Pathway

Caption: DOCK2 signaling pathway in neutrophil chemotaxis.

Experimental Workflow

Caption: Experimental workflow for studying this compound effects.

Logical Relationship

Caption: Logical relationship of this compound action.

References

- 1. DOCK2 is a Rac activator that regulates motility and polarity during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Dock2 generates characteristic spatiotemporal patterns of Rac activity to regulate neutrophil polarisation, migration and phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOCK2 and DOCK5 Act Additively in Neutrophils To Regulate Chemotaxis, Superoxide Production, and Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Dock2-IN-1 in an In Vitro Rac Activation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dock2-IN-1, a potent and specific inhibitor of the dedicator of cytokinesis 2 (DOCK2), in in vitro Rac activation assays. This document includes detailed protocols for both pull-down and G-LISA based assays, quantitative data on inhibitor efficacy, and diagrams to illustrate the signaling pathway and experimental workflows.

Introduction

Dedicator of cytokinesis 2 (DOCK2) is a guanine nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells. It plays a crucial role in immune cell migration, adhesion, and activation by catalyzing the exchange of GDP for GTP on the small GTPase Rac, leading to its activation.[1] Dysregulation of the DOCK2-Rac signaling axis has been implicated in various inflammatory and autoimmune diseases, making DOCK2 an attractive therapeutic target. This compound is a small molecule inhibitor that binds to the DHR-2 domain of DOCK2, preventing its catalytic activity and subsequent Rac activation.[2]

Mechanism of Action

This compound acts as a reversible inhibitor of DOCK2. By binding to the catalytic DHR-2 domain, it allosterically prevents the interaction between DOCK2 and Rac-GDP, thereby inhibiting the exchange of GDP for GTP and maintaining Rac in its inactive state. This leads to the suppression of downstream signaling pathways that are dependent on active, GTP-bound Rac. A related compound, CPYPP, has been shown to inhibit the DOCK2-Rac1 interaction with an IC50 of 22.8 µM.[3]

DOCK2-Rac Signaling Pathway

The following diagram illustrates the canonical DOCK2-Rac signaling pathway and the inhibitory action of this compound.

Caption: DOCK2-Rac signaling pathway and inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound on DOCK2-mediated Rac activation has been determined through various in vitro assays. The following table summarizes the key quantitative data.

| Compound | Assay Type | Target | IC50 (µM) | Cell Line | Reference |

| This compound | Biochemical Assay | DOCK2 | 19.1 | - | [2] |

| CPYPP (analogue) | GEF Activity Assay | DOCK2 DHR-2 | 22.8 | - | [3] |

Experimental Protocols

Two primary methods for measuring in vitro Rac activation are detailed below: a Rac Pull-Down Activation Assay and a G-LISA Activation Assay. These protocols have been adapted to include the use of this compound.

Rac Pull-Down Activation Assay

This method utilizes a protein domain that specifically binds to the active, GTP-bound form of Rac (e.g., the p21-binding domain (PBD) of PAK1) coupled to agarose beads to pull down active Rac from cell lysates. The amount of pulled-down Rac is then quantified by Western blotting.

Caption: Workflow for the Rac Pull-Down Activation Assay.

Materials:

-

Lymphocyte cell line (e.g., Jurkat, primary T-cells)

-

This compound (stock solution in DMSO)

-

Chemoattractant/Stimulant (e.g., SDF-1α/CXCL12 for Jurkat cells)

-

Rac1 Activation Assay Biochem Kit (bead pull-down format, e.g., Cytoskeleton, Inc., Cat. # BK035) or similar

-

Phosphate Buffered Saline (PBS), ice-cold

-

Cell lysis buffer (as provided in the kit or a suitable alternative)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system

-

PVDF membrane

-

Primary antibody: anti-Rac1

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS to a density of 1-2 x 10^6 cells/mL.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for 2-4 hours in serum-free RPMI-1640.

-

Inhibitor Treatment: Resuspend the cells in serum-free media at a concentration of 5 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 1 hour at 37°C. Include a DMSO vehicle control.

-

Cell Stimulation: Stimulate the cells with a chemoattractant such as SDF-1α (100 ng/mL) for 2-5 minutes at 37°C to induce Rac activation. An unstimulated control should also be included.

-

Cell Lysis: Immediately after stimulation, pellet the cells by centrifugation at 500 x g for 3 minutes at 4°C. Wash the cells once with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 10-15 minutes with occasional vortexing.

-

Clarification of Lysates: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a fresh, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. Normalize all samples to the same protein concentration with lysis buffer.

-

Pull-Down of Active Rac: To 500 µg of each cell lysate, add PAK-PBD beads. Incubate at 4°C for 1 hour with gentle rotation.

-

Washing: Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. Carefully aspirate the supernatant. Wash the beads three times with wash buffer provided in the kit.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in 2X reducing SDS-PAGE sample buffer. Boil the samples for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against Rac1 overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and visualize the bands using a chemiluminescence detection system.

-

Analysis: Perform densitometry on the resulting bands to quantify the amount of active Rac1. Compare the levels of active Rac1 in this compound treated samples to the stimulated control. A portion of the total cell lysate should also be run on the gel to determine the total Rac1 levels for normalization.

G-LISA Activation Assay (Colorimetric)

The G-LISA assay is a 96-well plate-based ELISA that captures active, GTP-bound Rac from cell lysates. This method is generally faster and offers higher throughput than the pull-down assay.[2][4]

Caption: Workflow for the G-LISA Activation Assay.

Materials:

-

Lymphocyte cell line (e.g., Jurkat)

-

This compound (stock solution in DMSO)

-

Chemoattractant/Stimulant (e.g., SDF-1α)

-

Rac1 G-LISA Activation Assay Kit (Colorimetric Based, e.g., Cytoskeleton, Inc., Cat. # BK128)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Protease inhibitor cocktail

-

BCA Protein Assay Kit

-

96-well plate reader

Procedure:

-

Cell Culture and Treatment: Follow steps 1-4 from the Rac Pull-Down Activation Assay protocol to culture, serum-starve, treat with this compound, and stimulate the cells.

-

Cell Lysis: After stimulation, pellet the cells and lyse them using the G-LISA kit's lysis buffer supplemented with protease inhibitors.

-

Protein Quantification and Normalization: Determine the protein concentration of each lysate and normalize to the same concentration using lysis buffer.

-

G-LISA Assay: a. Add the normalized cell lysates to the wells of the Rac-GTP affinity plate provided in the kit. b. Incubate for 30 minutes at 4°C with gentle agitation. c. Wash the wells several times with the provided wash buffer. d. Add the anti-Rac1 primary antibody to each well and incubate for 45 minutes at room temperature. e. Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 45 minutes at room temperature. f. Wash the wells and add the HRP substrate. g. After a color change is observed, add the stop solution.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Compare the absorbance values of the this compound treated samples to the stimulated control to determine the percent inhibition of Rac activation.

Troubleshooting and Considerations

-

Inhibitor Solubility: Ensure that this compound is fully dissolved in DMSO and that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

-

Stimulation Time: The kinetics of Rac activation can be rapid and transient. It is advisable to perform a time-course experiment to determine the optimal stimulation time for the chosen cell type and agonist.

-

Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. High cell viability is crucial for obtaining reproducible results.

-

Controls: Always include appropriate controls:

-

Unstimulated cells (basal Rac activity)

-

Stimulated cells with vehicle (DMSO) control (maximum Rac activation)

-

A range of this compound concentrations to determine a dose-response curve.

-

-

Protein Loading: For pull-down assays, ensure equal protein loading for all samples in the pull-down reaction and for the total Rac1 input control on the Western blot.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of DOCK2 in Rac-mediated signaling pathways in a variety of in vitro settings.

References

- 1. Rac1 G-LISA GTPase Activation Assay (Colorimetric Based) - Cytoskeleton, Inc. [cytoskeleton.com]

- 2. Characterization of rac and cdc42 activation in chemoattractant-stimulated human neutrophils using a novel assay for active GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maxanim.com [maxanim.com]

- 4. Rac1 G-LISA GTPase Activation Assay (Colorimetric Based) - Cytoskeleton, Inc. [cytoskeleton.com]

Application Notes and Protocols: The Use of Dock2-IN-1 in B-Cell Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dedicator of cytokinesis 2 (DOCK2) is a crucial guanine nucleotide exchange factor (GEF) predominantly expressed in hematopoietic cells. Within the intricate signaling network of B-lymphocytes, DOCK2 plays a pivotal role in translating external stimuli into cellular responses. It acts as a key activator of the Rho GTPase, Rac, which is a central regulator of the actin cytoskeleton. This function is essential for a multitude of B-cell activities, including B-cell receptor (BCR) signaling, chemokine-directed migration, immune synapse formation, proliferation, and differentiation into antibody-producing plasma cells.[1]

The small molecule inhibitor, Dock2-IN-1, and its analogue CPYPP, offer researchers a powerful tool to dissect the precise roles of DOCK2 in B-cell biology. These inhibitors bind to the DHR-2 domain of DOCK2, preventing the GDP-GTP exchange on Rac and thereby inhibiting its activation.[2][3][4] This targeted inhibition allows for the elucidation of DOCK2-dependent signaling pathways and their impact on B-cell function, making this compound a valuable asset in immunology research and for the development of novel therapeutics targeting B-cell-mediated diseases.

Physicochemical Properties of this compound and its Analogue CPYPP

| Property | This compound | CPYPP |

| Synonyms | Compound 3 | 4-[3'-(2"-chlorophenyl)-2'-propen-1'-ylidene]-1-phenyl-3,5-pyrazolidinedione |

| Molecular Formula | Not specified in retrieved results | C₁₈H₁₃ClN₂O₂ |

| Molecular Weight | Not specified in retrieved results | 324.8 g/mol |

| IC₅₀ for DOCK2 GEF activity | 19.1 µM[5] | 22.8 µM[2][3][4] |

| Solubility | Soluble in DMSO | Soluble in DMSO (50 mM)[4] |

| Storage | Store at -20°C for short-term, -80°C for long-term[5] | Store at -20°C for up to 1 year, -80°C for up to 2 years[2] |

Quantitative Effects of DOCK2 Inhibition on B-Cell Function

The following table summarizes the observed effects of DOCK2 inhibition using its small molecule inhibitors on various B-cell functions.

| Assay | Cell Type | Inhibitor/Condition | Concentration | Observed Effect | Reference |

| Rac1 Activation | Mouse LN B-cells | DOCK2 deficiency | - | Reduced to 4.7% of wild-type levels upon BCR stimulation. | [6] |

| Rac2 Activation | Mouse LN B-cells | DOCK2 deficiency | - | Reduced to 20.9% of wild-type levels upon BCR stimulation. | [6] |

| Plasma Cell Differentiation | Mouse LN B-cells | CPYPP | 12.5 µM | Significantly impaired BCR-mediated plasma cell differentiation. | |

| Chemotaxis | Mouse B-cells | CPYPP | Not specified | Inhibition of CXCL13-induced migration. | [7] |

| Chemotaxis | Human B-lymphocyte MINO cell line | R4-DCpep-2(V2W/K4R/ox)-NH₂ | IC₅₀ = 120 nM | Inhibition of cell migration. |

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the effects of this compound on B-cell signaling and function.

B-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of B-cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Primary B-cells or B-cell lines

-

This compound (and/or CPYPP)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

B-cell stimuli (e.g., anti-IgM F(ab')₂, anti-CD40, LPS)

-

[³H]-Thymidine

-

96-well flat-bottom plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Preparation: Isolate primary B-cells or culture B-cell lines to the desired confluency. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plating: Seed 5 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add B-cell stimuli to the appropriate wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 16-18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) and normalize to the vehicle control to determine the percentage of inhibition.

Western Blot Analysis of Rac1 Activation (Pull-down Assay)

This protocol details the detection of active, GTP-bound Rac1 in B-cells following treatment with this compound.

Materials:

-

B-cells

-

This compound

-

B-cell stimulus (e.g., anti-IgM F(ab')₂)

-

Lysis buffer (e.g., Mg²⁺ Lysis Buffer)

-

PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads

-

Primary antibodies (anti-Rac1)

-

HRP-conjugated secondary antibody

-

ECL detection reagents

-

SDS-PAGE equipment and reagents

-

Western blotting equipment

Procedure:

-

Cell Treatment: Treat B-cells with this compound or vehicle control for the desired time.

-

Stimulation: Stimulate the cells with a B-cell stimulus for a short period (e.g., 2-5 minutes).

-

Lysis: Immediately lyse the cells on ice with cold lysis buffer.

-

Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Pull-down: Incubate the clarified lysates with PAK-PBD agarose beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound (active) Rac1.

-

Washing: Wash the beads three times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against Rac1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL detection system.

-

-